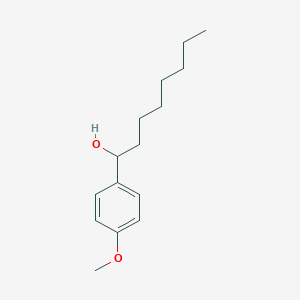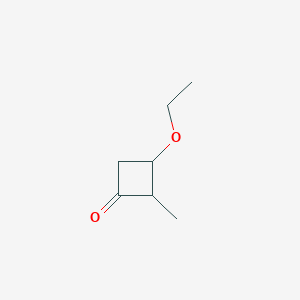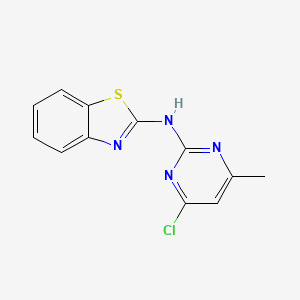
2-(2-Benzothiazolylamino)-4-chloro-6-methylpyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Benzothiazolylamino)-4-chloro-6-methylpyrimidine is a heterocyclic compound that combines the structural features of benzothiazole and pyrimidine. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Benzothiazolylamino)-4-chloro-6-methylpyrimidine typically involves the condensation of 2-aminobenzothiazole with 4-chloro-6-methylpyrimidine under specific reaction conditions. One common method includes the use of a base such as triethylamine in an organic solvent like acetonitrile . The reaction mixture is usually heated to facilitate the condensation process, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as microwave-assisted synthesis, may be employed to reduce the environmental impact .
化学反应分析
Types of Reactions
2-(2-Benzothiazolylamino)-4-chloro-6-methylpyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives with altered biological activities.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. Reaction conditions often involve heating and the use of organic solvents such as dimethylformamide (DMF) or dichloromethane (DCM) .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
科学研究应用
2-(2-Benzothiazolylamino)-4-chloro-6-methylpyrimidine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its anti-inflammatory properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes
作用机制
The mechanism of action of 2-(2-Benzothiazolylamino)-4-chloro-6-methylpyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with DNA synthesis or induce apoptosis through the activation of specific signaling pathways .
相似化合物的比较
Similar Compounds
2-Aminobenzothiazole: A precursor in the synthesis of 2-(2-Benzothiazolylamino)-4-chloro-6-methylpyrimidine, known for its antimicrobial properties.
4-Chloro-6-methylpyrimidine: Another precursor, used in the synthesis of various pyrimidine derivatives.
Benzimidazole Derivatives: Compounds with similar heterocyclic structures, known for their anticancer and antimicrobial activities.
Uniqueness
This compound is unique due to its combined structural features of benzothiazole and pyrimidine, which contribute to its diverse biological activities. Its ability to undergo various chemical reactions and form different derivatives further enhances its potential for scientific research and therapeutic applications .
属性
分子式 |
C12H9ClN4S |
|---|---|
分子量 |
276.75 g/mol |
IUPAC 名称 |
N-(4-chloro-6-methylpyrimidin-2-yl)-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C12H9ClN4S/c1-7-6-10(13)16-11(14-7)17-12-15-8-4-2-3-5-9(8)18-12/h2-6H,1H3,(H,14,15,16,17) |
InChI 键 |
KXQXUFSRSZUXEJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NC(=N1)NC2=NC3=CC=CC=C3S2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6'-Nitrospiro[cyclopropane-1,3'-indoline]-2'-one](/img/structure/B13906168.png)
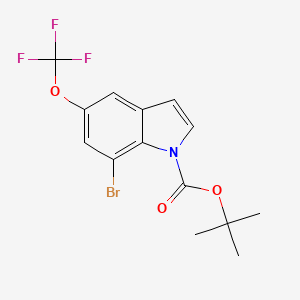
![(1R,4R,5R)-2-azabicyclo[2.2.2]octan-5-ol;hydrochloride](/img/structure/B13906190.png)
![Diethyl 5-bromopyrazolo[1,5-a]pyridine-2,3-dicarboxylate](/img/structure/B13906193.png)
![3-Chloro-5H-pyrrolo[2,3-B]pyrazine-7-carbaldehyde](/img/structure/B13906195.png)
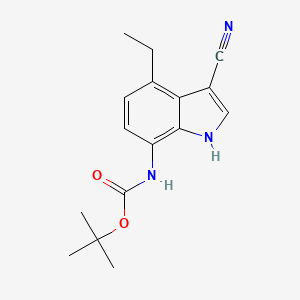

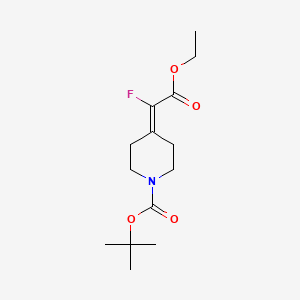

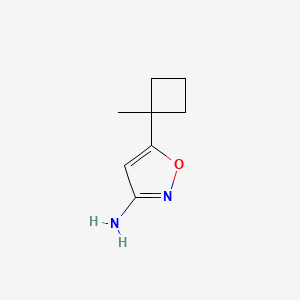
![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]pyrimidin-2-one](/img/structure/B13906244.png)

